methyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound characterized by a tricyclic core comprising sulfur (thia), nitrogen (aza), and oxygen (dioxo) functionalities. Its structure integrates a benzoate ester group linked via an acetamido-sulfanyl bridge to a 9-methyl-substituted tetracyclic system. This complex architecture confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry .
Key structural features include:
- Tricyclic Core: A fused 8λ⁶-thia-3,5,9-triaza system with two ketone groups (8,8-dioxo).
- Sulfanyl-Acetamido Linker: Facilitates conjugation between the benzoate and tricyclic moieties.
- Methyl Substituent: At position 9, which modulates steric hindrance and electronic density.
Properties
IUPAC Name |
methyl 4-[[2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-25-16-6-4-3-5-15(16)19-17(32(25,28)29)11-22-21(24-19)31-12-18(26)23-14-9-7-13(8-10-14)20(27)30-2/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIFHFPWDPGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-({9-methyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazatricyclo Framework : This contributes to its rigidity and potential interactions with biological targets.
- Dioxo and Thia Groups : These functional groups may enhance its reactivity and interaction with biomolecules.
The molecular formula is noted as with a molecular weight of approximately 440.56 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways.
- Antioxidant Activity : The presence of dioxo groups suggests potential antioxidant properties.
Antimicrobial Properties
Several studies have indicated that compounds similar to methyl 4-[2-({9-methyl-8,8-dioxo-8λ6-thia})] exhibit significant antimicrobial activity against a range of pathogens:
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 |
Anticancer Potential
Research has explored the anticancer effects of related compounds in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5 | |
| MCF-7 | 7 | |
| A549 | 6 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound:
The data indicate that while the compound exhibits cytotoxicity towards cancer cells, it shows minimal effects on normal cells at higher concentrations.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of methyl 4-[2-(sulfanyl)acetamido]benzoate against multi-drug resistant strains of bacteria.
- Results demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.
-
Case Study on Anticancer Activity :
- In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways.
- Further investigations indicated a downregulation of anti-apoptotic proteins such as Bcl-2.
Comparison with Similar Compounds
Structural Analogues
A. Tricyclic Heterocycles with Sulfur/Nitrogen Systems
B. Benzoate Derivatives with Sulfur Linkages
Electronic and Physicochemical Properties
- Van der Waals Descriptors: The target compound’s tricyclic core exhibits reduced molecular flexibility compared to spirocyclic analogs (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), leading to higher rigidity and distinct QSAR profiles .
- Hydrogen Bonding : The acetamido and dioxo groups enhance solubility in polar solvents relative to sulfur-only analogs (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]) .
- Chromatographic Behavior: Similar to flavonoid derivatives with intramolecular hydrogen bonding (e.g., 5-hydroxy-flavones), the target compound’s retention in reversed-phase HPLC is influenced by its polar groups, though exact log k' values require experimental validation .
Research Findings and Limitations
- Synthetic Challenges : The tricyclic sulfur-nitrogen core is synthetically demanding compared to simpler spirocyclic systems, with lower reported yields (e.g., <30% in analogous syntheses) .
- Stability in Biological Systems : The ester group may undergo hydrolysis under physiological conditions, akin to other methyl benzoate derivatives, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
